Tris(2-methyl-2-phenylpropyl)(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane is an organotin compound that has garnered attention in both industrial and academic circles. This compound is characterized by the presence of three 2-methyl-2-phenylpropyl groups and one phenyl group attached to a central tin atom. Organotin compounds, including this compound, are known for their diverse applications, particularly in the fields of agriculture, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane typically involves the reaction of tin tetrachloride with 2-methyl-2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds through a Grignard reaction mechanism, where the organomagnesium reagent reacts with the tin halide to form the desired organotin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The phenyl and 2-methyl-2-phenylpropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives. These products have diverse applications in various fields, including catalysis and materials science .
Scientific Research Applications
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris(2-methyl-2-phenylpropyl)(phenyl)stannane include:
- Tris(2-methyl-2-phenylpropyl)stannane
- Tris(2-methyl-2-phenylpropyl)chlorostannane
- Tris(2-methyl-2-phenylpropyl)bromostannane
Uniqueness
This compound is unique due to the presence of both phenyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity compared to other organotin compounds .
Properties
CAS No. |
37127-56-3 |
---|---|
Molecular Formula |
C36H44Sn |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
tris(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/3C10H13.C6H5.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;/h3*4-8H,1H2,2-3H3;1-5H; |
InChI Key |
YQCKBJYQOWTHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.